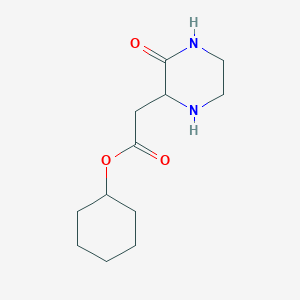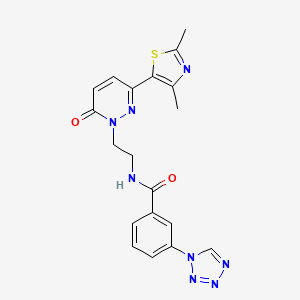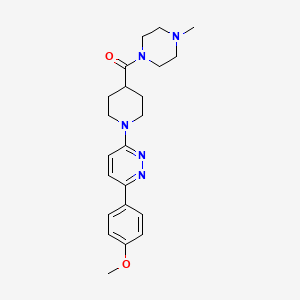![molecular formula C17H15N3O3S B2480350 methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate CAS No. 321574-08-7](/img/structure/B2480350.png)
methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the formation of Schiff bases and the use of different organic reactions to introduce various functional groups. For instance, the synthesis of novel Schiff bases using multi-step reactions, such as the Gewald synthesis technique and Vilsmeier-Haack reaction, has been documented, which might be relevant to the synthesis of the target compound due to the structural similarities and the involvement of pyrazole and thiophene derivatives (Divyaraj Puthran et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray crystallography, revealing complex hydrogen bonding patterns and polarized molecular-electronic structures. For example, compounds with pyrazole and thiophene rings have been shown to exhibit hydrogen-bonded sheets and chains, indicating a significant degree of molecular complexity and potential for diverse chemical behavior (J. Portilla et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving the target compound are likely to be influenced by its functional groups, such as the pyrazole ring and the thiophene moiety. The literature on related molecules suggests a variety of reactions, including cyclocondensation and reactions with different reagents like phenylisocyanate, carbon disulfide, and thiourea, leading to the formation of diverse derivatives with unique properties (A. S. Youssef et al., 2005).
Physical Properties Analysis
The physical properties of such compounds, including crystal structure, are crucial for understanding their potential applications. The crystalline forms of related molecules have been studied, revealing details about their stability, packing, and intermolecular interactions, which are essential for material science applications (A. Ramazani et al., 2011).
Chemical Properties Analysis
The chemical properties of the compound, such as reactivity and stability, can be inferred from studies on similar molecules. The presence of pyrazole and thiophene rings suggests potential for electronic delocalization, hydrogen bonding, and reactions with electrophiles or nucleophiles, impacting its reactivity and interaction with other molecules (E. Castro et al., 2014).
Scientific Research Applications
Structural and Chemical Properties
The study of hydrogen-bonded structures, such as those found in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, highlights the role of hydrogen bonds in forming complex sheets and chains in crystal structures. These interactions are essential for understanding the molecular packing and electronic properties of such compounds (Portilla et al., 2007).
The synthesis and structural analysis of related compounds, including 3-methyl-1-phenyl-N-(2-thienylmethylene)-1H-pyrazol-5-amine, reveal the influence of substituents on the molecule's conformation and the potential for creating materials with specific physical properties (Yang et al., 2006).
Synthetic Methodologies
Research on the synthetic routes for creating complex pyrazole derivatives provides insights into the versatility of these compounds in chemical synthesis. For instance, the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with N-benzylmethylamine under specific conditions yields various intermediates for further chemical transformations (Cuartas et al., 2017).
The development of new series of pyrazole-4-carbonitrile derivatives through facile synthetic approaches showcases the compound's potential for generating diverse chemical structures with varied biological and physical properties (Ali et al., 2016).
Potential Applications
- The antifungal activity and structure-activity relationships of novel pyrazole derivatives indicate their potential use in developing new antifungal agents. For example, certain derivatives have shown higher antifungal activity against phytopathogenic fungi than existing treatments, pointing to their applicability in agricultural and pharmaceutical sectors (Du et al., 2015).
Mechanism of Action
Target of Action
Related compounds such as 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to inhibit certain enzymes, such as dipeptidylpeptidase 4, which plays a crucial role in glucose metabolism .
Biochemical Pathways
Based on the potential target of action, it can be inferred that this compound may affect the pathways related to glucose metabolism, particularly those involving the action of dipeptidylpeptidase 4 .
Result of Action
Based on the potential target of action, it can be inferred that this compound may have an effect on glucose metabolism, potentially leading to improved control of blood glucose levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11-13(10-18-20(11)12-6-4-3-5-7-12)16(21)19-14-8-9-24-15(14)17(22)23-2/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXLCLGZUQWSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480272.png)
![N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B2480273.png)
![N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B2480275.png)
![N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide](/img/structure/B2480276.png)


![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2480282.png)



![N-(4-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2480289.png)
![2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2480290.png)